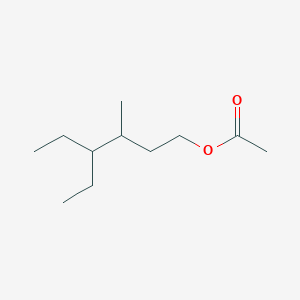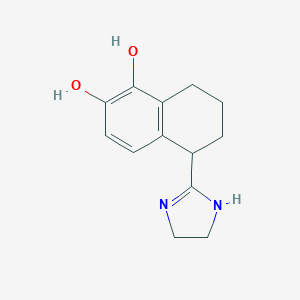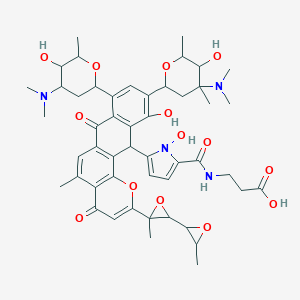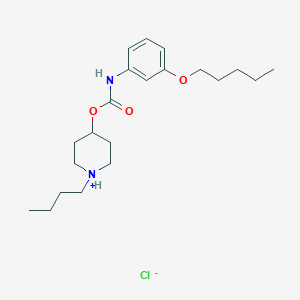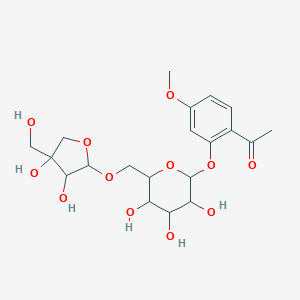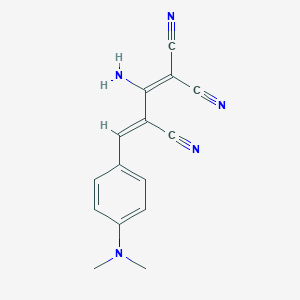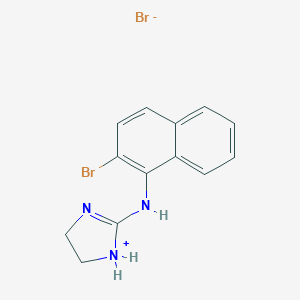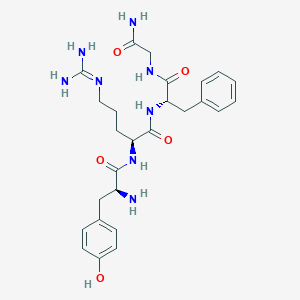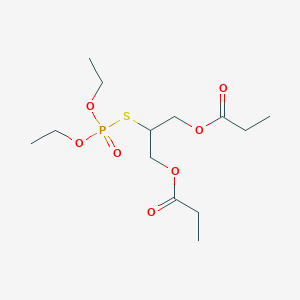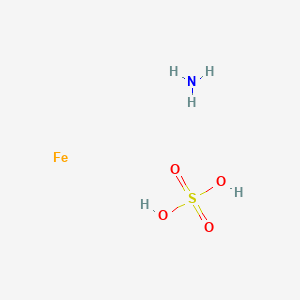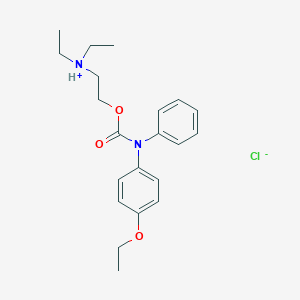
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, also known as procaine, is a local anesthetic drug that is used for pain relief during medical procedures. Procaine was first synthesized in 1905 by a German chemist, Alfred Einhorn. It has since been widely used in various medical fields, including dentistry, surgery, and obstetrics.
Mechanism of Action
Procaine works by blocking sodium channels in the nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the affected area. Procaine also has a vasodilatory effect, which increases blood flow to the affected area and enhances the delivery of nutrients and oxygen to the tissues.
Biochemical and Physiological Effects:
Procaine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Procaine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
Procaine has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It also has a low toxicity profile, which makes it safe for use in animals and humans. However, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has some limitations for lab experiments. It has a relatively short duration of action, which may limit its usefulness in certain experiments. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride may have off-target effects that could confound the results of experiments.
Future Directions
There are several future directions for the study of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. One area of research is the development of new formulations of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride that can increase its duration of action and improve its efficacy. Another area of research is the exploration of the potential therapeutic applications of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride in the treatment of various medical conditions. Finally, there is a need for further research into the mechanisms of action of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride and its effects on cellular and molecular pathways.
Synthesis Methods
Procaine is synthesized by the reaction between para-aminobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The reaction results in the formation of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, which is 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. The synthesis method of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride is relatively simple and has been optimized over the years to increase the yield and purity of the final product.
Scientific Research Applications
Procaine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Procaine has also been used in the treatment of various medical conditions, including chronic pain, neuropathic pain, and cancer. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been used as a research tool to study the mechanisms of pain and inflammation.
properties
CAS RN |
100263-46-5 |
|---|---|
Product Name |
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride |
Molecular Formula |
C21H29ClN2O3 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
InChI Key |
GPSKYSOIAXCOQF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
synonyms |
CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






